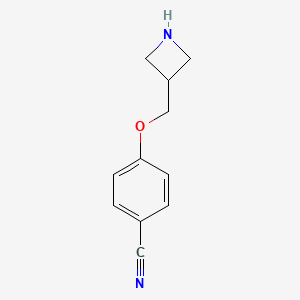

4-(Azetidin-3-ylmethoxy)benzonitrile

Description

BenchChem offers high-quality 4-(Azetidin-3-ylmethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-ylmethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(azetidin-3-ylmethoxy)benzonitrile |

InChI |

InChI=1S/C11H12N2O/c12-5-9-1-3-11(4-2-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2 |

InChI Key |

PEKFHFFHXPDDKZ-UHFFFAOYSA-N |

SMILES |

C1C(CN1)COC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1C(CN1)COC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and physicochemical properties of 4-(Azetidin-3-ylmethoxy)benzonitrile

An In-Depth Technical Guide: Structural Profiling and Synthetic Utility of 4-(Azetidin-3-ylmethoxy)benzonitrile

As a Senior Application Scientist in early-stage drug discovery, the selection of chemical building blocks is never arbitrary. Every structural motif carries profound implications for a molecule’s physicochemical profile, metabolic stability, and target engagement. This whitepaper provides a comprehensive technical analysis of 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS 954224-39-6) , a high-value intermediate frequently utilized in the synthesis of voltage-gated sodium channel (Nav) inhibitors[1].

By deconstructing its structural causality, physicochemical properties, and synthetic methodologies, this guide serves as a self-validating framework for medicinal chemists and drug development professionals.

Structural Elucidation & Pharmacophore Causality

The architecture of 4-(Azetidin-3-ylmethoxy)benzonitrile (C11H12N2O) is strategically designed to balance rigidity, basicity, and electronic distribution. It comprises three distinct functional domains, each serving a specific purpose in medicinal chemistry:

-

The Azetidine Ring (The Basic Core): Unlike larger heterocycles (e.g., piperidine or pyrrolidine), the 4-membered azetidine ring restricts the conformational space of the molecule. This rigidity minimizes the entropic penalty upon binding to a target protein. Furthermore, the secondary amine provides a critical basic center (pKa ~9.8) that is predominantly protonated at physiological pH (7.4), enabling essential salt-bridge interactions with acidic residues (such as Aspartate or Glutamate) in target binding pockets[1].

-

The Methoxy Linker (The Flexible Hinge): The -CH2-O- linkage acts as an oxygen-based hydrogen bond acceptor while providing just enough rotational freedom to allow the azetidine and benzonitrile moieties to orient themselves optimally within a steric cleft.

-

The Benzonitrile Moiety (The Electronic Anchor): The cyano group (-CN) is a strong electron-withdrawing group. It lowers the electron density of the aromatic ring, making it an excellent candidate for

-

Physicochemical Properties & ADME Relevance

To predict how this building block will behave in biological systems and synthetic workflows, we must analyze its fundamental properties. The table below summarizes key quantitative data and explains the causality behind their implications[3].

| Parameter | Value | Causality / Implication in Drug Design |

| CAS Number | 954224-39-6 | Unique identifier for procurement and regulatory tracking[4]. |

| Molecular Formula | C11H12N2O | Defines stoichiometry for precise synthetic equivalents[3]. |

| Molecular Weight | 188.23 g/mol | Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5[3]. |

| Topological Polar Surface Area | ~45.0 Ų | Optimal for membrane permeability; leaves a generous "budget" for further functionalization while maintaining oral bioavailability. |

| Predicted pKa (Azetidine NH) | 9.5 – 10.0 | Ensures protonation at physiological pH (7.4), which is critical for target engagement via ionic interactions. |

| Predicted LogP | 1.0 – 1.5 | Perfectly balances aqueous solubility with lipophilicity, preventing non-specific hydrophobic binding and aggregation. |

Self-Validating Synthetic Methodology

Reliability in synthesis requires protocols that are inherently self-validating. The following two-step methodology details the synthesis of 4-(Azetidin-3-ylmethoxy)benzonitrile via a Nucleophilic Aromatic Substitution (SNAr) followed by Boc-deprotection.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 4-Fluorobenzonitrile (1.0 eq), 1-Boc-3-(hydroxymethyl)azetidine (1.1 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous DMF.

-

Causality: The strong electron-withdrawing nature of the cyano group activates the para-fluorine for nucleophilic attack. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol, forming a highly reactive alkoxide. DMF is used as a polar aprotic solvent to stabilize the transition state, accelerating the reaction rate.

-

Procedure: Cool the DMF solution of 1-Boc-3-(hydroxymethyl)azetidine to 0 °C. Add NaH portion-wise to control the exothermic release of H2 gas. Stir for 30 minutes, then add 4-Fluorobenzonitrile. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

-

In-Process Quality Control (IPQC): Withdraw a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. The reaction is validated when the starting material peak disappears and a new peak at m/z 289 [M+H]+ emerges.

Step 2: Boc Deprotection & Isolation

-

Reagents: Trifluoroacetic acid (TFA, 5 volumes), Dichloromethane (DCM, 10 volumes).

-

Causality: TFA provides the acidic environment necessary to protonate the carbamate carbonyl, triggering the elimination of isobutylene and CO2 gas. This gaseous release entropically drives the deprotection to completion.

-

Procedure: Dissolve the crude intermediate in DCM. Add TFA dropwise at 0 °C, then stir at RT for 2 hours.

-

Validation: Perform TLC (10% MeOH in DCM, Ninhydrin stain). A distinct purple spot confirms the presence of the free secondary amine. Concentrate the mixture, neutralize with saturated aqueous NaHCO3 to pH 9, and extract with DCM to yield the final free base.

Fig 1. Self-validating SNAr and deprotection workflow for synthesizing CAS 954224-39-6.

Application in Drug Discovery: Targeting Nav1.7

The primary industrial application of 4-(Azetidin-3-ylmethoxy)benzonitrile is its use as a core pharmacophore in the development of voltage-gated sodium channel inhibitors, specifically targeting the Nav1.7 isoform[1].

Nav1.7 is preferentially expressed in the peripheral nervous system within nociceptive (pain-sensing) dorsal root ganglion neurons. Gain-of-function mutations in Nav1.7 lead to severe chronic pain syndromes, making it a highly validated target for non-opioid analgesics[1].

When incorporated into a larger drug scaffold (e.g., aryl carboxamide derivatives), the azetidine motif acts as a state-dependent pore blocker. The protonated nitrogen of the azetidine ring binds to the local anesthetic (LA) binding site within the inner pore of the channel, physically occluding the influx of sodium ions and preventing the generation of action potentials that transmit pain signals[1].

Fig 2. Mechanism of action for azetidine-derived Nav1.7 inhibitors in pain attenuation.

Analytical Validation & Quality Control

To ensure absolute trustworthiness in downstream assays, the synthesized 4-(Azetidin-3-ylmethoxy)benzonitrile must undergo rigorous analytical validation:

-

1H NMR Spectroscopy: The structural integrity is confirmed by the presence of an AB spin system in the aromatic region (two doublets around 7.0 and 7.6 ppm, J ≈ 8.5 Hz) indicative of the para-substituted benzene ring. The azetidine ring protons will present as complex multiplets between 3.5 and 4.0 ppm, while the methoxy linker (-CH2-O-) will appear as a distinct doublet coupled to the azetidine CH proton.

-

HPLC Purity: A gradient elution (Water/Acetonitrile with 0.1% TFA) on a C18 reverse-phase column should yield a single sharp peak, ensuring >95% purity before deployment in biological assays.

References

- Title: WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain Source: Google Patents URL

Sources

- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]

- 2. 954224-39-6 CAS|4-(AZETIDIN-3-YLMETHOXY)BENZONITRILE|生产厂家|价格信息 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-(Azetidin-3-ylmethoxy)-benzonitrile | 954224-39-6 [chemicalbook.com]

Therapeutic Potential of 4-(Azetidin-3-ylmethoxy)benzonitrile in Drug Discovery

[1]

Executive Summary

4-(Azetidin-3-ylmethoxy)benzonitrile is not a standalone marketed drug but a high-value pharmacophore and building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] It serves as a critical "enabler" motif, designed to replace traditional solubilizing groups like piperidines or pyrrolidines.

By incorporating the strained azetidine ring via an ether linkage, medicinal chemists utilize this scaffold to:

-

Lower Lipophilicity (LogD): The high polarity of the azetidine reduces non-specific binding and improves metabolic stability compared to larger saturated heterocycles.

-

Modulate Basicity (pKa): The azetidine amine (pKa ~9–10) provides a positive charge at physiological pH, enhancing aqueous solubility without the hERG liability often associated with more lipophilic basic amines.

-

Rigidify Vectors: The 3-substituted azetidine offers a defined exit vector, projecting the benzonitrile warhead into specific hydrophobic pockets (e.g., in LSD1 or Kinase active sites).

Chemical Architecture & Physicochemical Profile[1]

Structural Logic

The molecule consists of three distinct functional domains:

-

The Azetidine Head (Solubilizer): A four-membered nitrogen heterocycle.[2] Its ring strain (~26 kcal/mol) lowers the energy barrier for amine inversion, often resulting in different hydrogen bonding dynamics compared to unstrained amines.

-

The Methoxy Linker (Spacer): A -CH2-O- bridge that extends the azetidine from the aromatic core, providing rotational freedom while maintaining a specific distance (~3.5 Å) between the basic nitrogen and the aromatic ring.

-

The Benzonitrile Tail (Warhead/Anchor): A polar, hydrophobic moiety. The nitrile group acts as a weak hydrogen bond acceptor and a metabolic handle (resistant to oxidative metabolism compared to halides).

Comparative Properties (Scaffold Hopping)

The transition from a pyrrolidine (5-membered) to an azetidine (4-membered) core is a classic "scaffold hop."[1]

| Feature | Piperidine Analog | Pyrrolidine Analog | Azetidine Analog |

| Ring Size | 6-membered | 5-membered | 4-membered |

| Lipophilicity (cLogP) | High | Medium | Low (Optimal) |

| Ligand Efficiency (LE) | Moderate | High | Very High |

| Metabolic Stability | Prone to oxidation | Moderate | High (Steric bulk) |

| hERG Liability | High Risk | Moderate Risk | Reduced Risk |

Therapeutic Applications & Case Studies

Epigenetics: LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key target in acute myeloid leukemia (AML).[1][3] Early inhibitors (e.g., GSK-690) utilized a 4-(pyrrolidin-3-yl)benzonitrile core.[1]

-

Mechanism: The benzonitrile group occupies a hydrophobic pocket near the FAD cofactor, while the amine interacts with Asp555.

-

The Azetidine Advantage: Replacing the pyrrolidine with the 4-(azetidin-3-ylmethoxy)benzonitrile motif maintains the critical pharmacophore distance but reduces the overall molecular weight and lipophilicity, improving CNS penetration and reducing off-target toxicity.[1]

Kinase Inhibition (PIM/JAK)

In kinase drug discovery (e.g., PIM kinases), the scaffold is used as a solvent-exposed tail.

-

Role: The benzonitrile binds to the hinge region or an adjacent hydrophobic pocket, while the azetidine extends into the solvent front.

-

Benefit: The ether linkage (-OCH2-) allows the basic amine to adopt a conformation that minimizes steric clash with the ATP-binding loop, while the high solubility of the azetidine improves the oral bioavailability of the final inhibitor.[1]

NaV1.7 Channel Blockers (Pain Management)

Voltage-gated sodium channels (NaV1.[1]7) are targets for chronic pain.[4]

-

Application: Patent literature (e.g., WO2011103196) describes azetidinyl ethers as linkers in arylamide-based inhibitors.

-

Function: The scaffold acts as a "linker-head" unit. The benzonitrile provides a dipole interaction within the channel pore, while the azetidine modulates the drug's distribution into nerve tissue.

Experimental Protocols

Synthesis of 4-(Azetidin-3-ylmethoxy)benzonitrile

Objective: Synthesize the scaffold via a convergent Mitsunobu coupling strategy. This method is preferred over SNAr due to the availability of the alcohol starting material.

Reagents:

-

Compound A: 1-Boc-3-(hydroxymethyl)azetidine (CAS: 142253-55-2)[1]

-

Compound B: 4-Hydroxybenzonitrile (CAS: 767-00-0)[1]

-

Catalysts: Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]

Step-by-Step Protocol:

-

Coupling (Mitsunobu Reaction):

-

Dissolve Compound A (1.0 eq, 10 mmol) and Compound B (1.1 eq, 11 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

-

Add PPh3 (1.2 eq, 12 mmol) and cool the solution to 0°C.

-

Dropwise add DEAD (1.2 eq, 12 mmol) over 20 minutes. Maintain temperature < 5°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS for the disappearance of Compound A.

-

Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the N-Boc protected intermediate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM (20 mL).

-

Add TFA (5 mL) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Workup: Concentrate to remove excess TFA. Basify with sat. NaHCO3 (aq) to pH 10. Extract with DCM/Isopropanol (3:1).

-

Final Product: Dry organic layer over Na2SO4, filter, and concentrate to yield 4-(Azetidin-3-ylmethoxy)benzonitrile as a free base (or convert to HCl salt for stability).[1]

-

Visualization: Synthesis & SAR Logic

Caption: Synthesis pathway via Mitsunobu coupling and SAR logic demonstrating the scaffold hop from pyrrolidine to azetidine.

References

-

Mould, D. P., et al. (2017).[5] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters. Link[1][3]

-

Pfizer Inc. (2011). "Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain." World Intellectual Property Organization, WO2011103196A1. Link

-

BenchChem. (2025). "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development." BenchChem Technical Guides. Link[1]

-

Couty, F., & Drouillat, B. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link[1]

Sources

- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]

- 2. Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]

- 5. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Advantage: Structural Logic and Synthetic Application

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter the "saturated heterocycle dilemma": pyrrolidines are often too flexible, while piperidines contribute excessive lipophilicity. The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a high-value bioisostere that bridges this gap.[1]

This guide analyzes the azetidine scaffold beyond its basic connectivity.[1][2][3][4][5] We explore its unique puckered geometry, its ability to modulate basicity without adding lipophilicity, and the modern synthetic architectures that allow for precise C3-functionalization. We provide a self-validating protocol for C3-arylation, a critical transformation for accessing novel IP space.[1]

The Physicochemical Argument: Why Azetidine?

The decision to incorporate an azetidine is rarely arbitrary; it is a strategic move to alter the Vector , Basicity , and Lipophilicity (VBL) profile of a molecule.

The "Pucker" and Vector Alignment

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a dynamic equilibrium between two puckered conformations.

-

Puckering Angle: The ring is not planar.[1] The puckering angle (

) typically ranges between 15° and 30° , depending on the substitution at the nitrogen (N1) and carbon (C3). -

Vector Consequence: This geometry directs C3-substituents into a distinct vector space compared to the equatorial/axial vectors of six-membered rings.[1] This allows azetidines to probe "shallow" hydrophobic pockets that larger rings cannot access without steric clash.[1]

Basicity and Lipophilicity Modulation

Azetidine offers a "Goldilocks" zone for physicochemical properties.[1]

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on MedChem Design |

| pKa (Parent) | ~11.3 | 11.27 | 11.22 | High basicity requires modulation (e.g., fluorination or electron-withdrawing groups) to improve permeability.[1][6] |

| LogP | Low | Medium | High | Azetidine reduces lipophilicity (lowering clearance) while maintaining metabolic stability.[1] |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain enables unique reactivity (e.g., ring-opening) but requires careful handling during synthesis.[1] |

| Ligand Efficiency | High | Medium | Medium | Lower MW contributes to higher Ligand Efficiency (LE) scores.[1] |

Expert Insight: While the parent pKa is high, placing an electron-withdrawing group (EWG) like fluorine at C3 has a more dramatic inductive effect on the N1 basicity in azetidines than in pyrrolidines due to the shorter distance and rigid transmission of the dipole.

Strategic Application: Bioisosterism in Action

The Gem-Dimethyl Replacement

Azetidine is topologically analogous to a gem-dimethyl group but with the added benefit of a titratable nitrogen or a vector for further extension.

-

Case Study: In the development of Cobimetinib (MEK inhibitor), the azetidine ring serves as a rigidifying linker that orients the solvent-exposed region of the molecule, improving solubility compared to acyclic alkyl chains.

The Piperidine Contraction

Replacing a piperidine with an azetidine (a "ring contraction") typically:

-

Lowers LogD by ~0.5–1.0 units.[1]

-

Reduces CYP450 liability by removing oxidizable C-H bonds.[1]

-

Maintains the basic nitrogen interaction with an aspartate residue in the binding pocket, but shifts the core scaffold by ~1.5 Å, potentially improving selectivity.

Decision Matrix: When to Deploy Azetidine

Synthetic Architecture: Accessing the Core

While azetidine building blocks are commercially available, the functionalization of the ring—specifically at C3—is where the synthetic challenge lies.

The Challenge of C3-Functionalization

Direct nucleophilic substitution at C3 is difficult due to the steric shielding of the ring pucker and the electronic repulsion from the nitrogen lone pair. Therefore, Cross-Coupling strategies are preferred over

Key Synthetic Pathways[1]

-

From Epichlorohydrin: The classical route, often yielding 3-hydroxyazetidine.[1]

-

From

-Lactams: Reduction of -

Cross-Coupling (Modern): Nickel/Photoredox dual catalysis allows for the coupling of 3-iodoazetidines with aryl halides, a transformation previously considered difficult.[1]

Experimental Protocol: Ni-Catalyzed C3-Arylation

Objective: Install an aryl group at the C3 position of an N-Boc-3-iodoazetidine.[1] This protocol is superior to standard Suzuki couplings for sp3-sp2 bond formation on strained rings.[1]

Mechanism: Nickel-catalyzed reductive cross-coupling (electrophile-electrophile coupling).[1]

Reagents & Materials

-

Substrate B: Aryl Bromide (1.5 equiv)[6]

-

Catalyst:

(10 mol%)[6] -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Reductant: Manganese powder (

) (2.0 equiv) - Must be activated.[6] -

Solvent: DMA (N,N-Dimethylacetamide) - Anhydrous, degassed.

-

Additives: TMSCl (trimethylsilyl chloride) (0.1 equiv) - Activates the Mn surface.[6]

Step-by-Step Methodology

-

Glovebox Setup (Recommended): In a nitrogen-filled glovebox, charge a 20 mL reaction vial with N-Boc-3-iodoazetidine (0.5 mmol), Aryl Bromide (0.75 mmol),

(11 mg), dtbbpy (20 mg), and Mn powder (55 mg).[6] -

Solvent Addition: Add anhydrous DMA (5 mL).

-

Activation: Add TMSCl (6

L) via microsyringe.[1]-

Note: The TMSCl acts to etch the oxide layer off the Manganese, essential for initiating the reduction.

-

-

Reaction: Cap the vial and stir vigorously at 60°C for 12 hours.

-

Visual Check: The reaction mixture should turn from green (Ni-precatalyst) to a dark black/brown suspension (active catalytic species).[1]

-

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). Azetidines often streak on silica; adding 1%

to the eluent is recommended.[1]

Diagram: Synthetic Workflow

Safety & Stability Warnings

-

Ring Opening: Azetidines are stable under basic and neutral conditions.[1] However, strong Lewis acids (e.g.,

, -

Deprotection: When removing the Boc group with TFA/DCM, ensure the reaction is kept at 0°C. Do not heat.

-

Toxicity: While many azetidine drugs are safe, low molecular weight, lipophilic azetidines can be CNS penetrant. Always monitor hERG and Ames liabilities early.[1]

References

-

Physicochemical Properties of Azetidines

-

Structural Geometry & Pucker

- Title: "Conformational Analysis of Azetidine-Based Scaffolds"

- Source: The Journal of Organic Chemistry

-

URL:[Link]

-

Synthetic Methodology (Ni-Catalysis)

- Title: "Nickel-Catalyzed Cross-Coupling of Unactiv

- Source: N

-

URL:[Link]

-

Drug Application (Cobimetinib)

- Title: "Discovery of Cobimetinib, a Highly Potent and Selective MEK Inhibitor"

- Source: ACS Medicinal Chemistry Letters

-

URL:[Link]

Sources

- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Metabolic Stability Profile: 4-(Azetidin-3-ylmethoxy)benzonitrile

This guide provides an in-depth technical analysis of the predicted metabolic stability of 4-(Azetidin-3-ylmethoxy)benzonitrile . The assessment is based on Structure-Metabolism Relationship (SMR) principles, physicochemical profiling, and established enzymatic mechanisms.

Executive Summary & Stability Verdict

Predicted Stability Classification: Moderate to High

4-(Azetidin-3-ylmethoxy)benzonitrile represents a chemical scaffold with distinct metabolic liabilities balanced by stabilizing structural features. The compound is characterized by a basic azetidine nitrogen, an ether linkage, and an electron-withdrawing nitrile group.

-

Primary Clearance Mechanism: Renal elimination of the unchanged parent (due to high polarity/pKa) and Phase II conjugation (N-glucuronidation).

-

Primary Phase I Liability: Oxidative O-dealkylation at the ether linkage, likely mediated by CYP2D6 or CYP3A4.

-

Structural Advantages: The 3-substituted azetidine ring is kinetically more stable against oxidative ring opening compared to 2-substituted analogs or larger saturated heterocycles (pyrrolidines/piperidines). The nitrile group deactivates the phenyl ring, suppressing aromatic hydroxylation.

Physicochemical Profiling & Enzyme Accessibility

Metabolic fate is dictated by the molecule's ability to access the active sites of Drug Metabolizing Enzymes (DMEs).

| Property | Estimated Value | Metabolic Implication |

| Molecular Weight | ~188.23 Da | Low MW favors high permeability but also rapid renal clearance if polarity is high. |

| pKa (Basic N) | ~10.5 – 11.0 | The azetidine nitrogen is highly basic. At physiological pH (7.4), >99.9% exists as the cationic species. This promotes Lysosomal Trapping and reduces affinity for CYP isoforms that prefer neutral lipophiles (e.g., CYP2C9), while enhancing affinity for CYP2D6 . |

| LogD (pH 7.4) | < 1.0 (Predicted) | Low lipophilicity suggests the compound may not be a primary substrate for extensive oxidative metabolism, which typically requires hydrophobic binding pockets. |

| TPSA | ~35 Ų | High polar surface area relative to size supports water solubility. |

Predicted Phase I Metabolic Pathways (Oxidative)

The following pathways are ranked by probability based on electronic and steric factors.

Pathway A: O-Dealkylation (Major Phase I Route)

The ether linkage connecting the azetidine and the benzonitrile moiety is the most metabolically vulnerable site.

-

Mechanism: CYP450-mediated Hydrogen Atom Transfer (HAT) abstracts a proton from the

-carbon (the methylene bridge). -

Intermediate: Formation of a hemiacetal intermediate.[1]

-

Collapse: Spontaneous hydrolysis yields 4-Cyanophenol and 3-Hydroxyazetidine (or Azetidin-3-one, which is unstable).

-

Enzymology: Given the basic nitrogen and the distance to the aromatic ring (~5-7 Å), CYP2D6 is the predicted primary catalyst, with CYP3A4 contributing at higher concentrations.

Pathway B: Aromatic Hydroxylation (Minor)

-

Mechanism: Epoxidation of the phenyl ring followed by NIH shift to a phenol.

-

Constraint: The nitrile group (-CN) is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic attack by the Iron-Oxo species of CYP450. Therefore, aromatic hydroxylation is expected to be a minor pathway compared to O-dealkylation.

Pathway C: Azetidine Ring Oxidation (Trace/Toxicological)

-

Mechanism: Oxidation at the azetidine

-carbon (adjacent to Nitrogen). -

Risk: This leads to the formation of a cyclic iminium ion or ring opening to an aldehyde. While azetidines are strained, 3-substitution provides steric protection. However, if this occurs, it represents a bioactivation pathway capable of covalent binding to proteins.

Predicted Phase II Metabolic Pathways (Conjugative)

Phase II reactions are expected to compete significantly with Phase I due to the accessibility of the secondary amine.

Pathway D: N-Glucuronidation (Dominant)

-

Enzyme: UDP-Glucuronosyltransferases (likely UGT1A4 or UGT2B7).

-

Mechanism: Direct transfer of glucuronic acid to the nucleophilic secondary amine of the azetidine.

-

Likelihood: Very High. Secondary amines are excellent substrates for N-glucuronidation. This metabolite will likely be the major circulating species in vivo.

Pathway E: Nitrile Hydrolysis (Species Dependent)

-

Enzyme: Nitrilase or CYP-mediated hydration.

-

Product: 4-(Azetidin-3-ylmethoxy)benzamide

Benzoic acid derivative. -

Context: Generally a slow process in human microsomes but relevant in cytosolic fractions or in vivo whole-body systems.

Visualizing the Metabolic Map

The following diagram illustrates the hierarchical relationship of the predicted pathways.

Caption: Predicted metabolic tree highlighting the competition between N-glucuronidation (Phase II) and O-dealkylation (Phase I).

Experimental Validation Protocols

To confirm these predictions, a rigorous Microsomal Stability Assay is required. This protocol is designed to be self-validating through the use of specific controls.

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound (10 mM DMSO stock).

-

Positive Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow Steps:

-

Preparation: Dilute Test Compound to 1

M in Phosphate Buffer (100 mM, pH 7.4). Low concentration prevents enzyme saturation. -

Pre-Incubation: Mix Buffer, Microsomes (0.5 mg/mL final), and Compound. Equilibrate at 37°C for 5 minutes. Why? To assess non-enzymatic degradation.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L Ice-cold ACN. Vortex to precipitate proteins. -

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation:

Plot

Protocol: Metabolite Identification (MetID)

To confirm the O-dealkylation vs. Glucuronidation ratio:

-

Repeat incubation with Hepatocytes (contains both CYP and UGT enzymes), not just microsomes.

-

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Mass Shift Search:

-

Parent:

-

O-Dealkylation: Loss of Azetidine fragment.

-

Glucuronidation:

Da. -

Hydroxylation:

Da.

-

Toxicological Implications[1]

While the compound is predicted to be relatively stable, specific "Red Flags" must be monitored:

-

Reactive Aldehydes: If the azetidine ring opens via oxidative metabolism, it can generate reactive aldehyde intermediates. These are electrophiles that can bind to DNA or proteins, causing genotoxicity. Mitigation: The 3-substitution pattern sterically hinders the

-carbon oxidation required for this opening. -

Cyanide Release: Highly unlikely. The nitrile group on an aromatic ring is extremely stable. Cyanide release typically requires an aliphatic nitrile adjacent to a leaving group (e.g., cyanohydrin), which is not present here.

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031–2122. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Paine, M. J., et al. (2008).[2] Aza-heterocycles as drug metabolism modifiers. Current Drug Metabolism, 9(9), 839-846. Link

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

Sources

An In-depth Technical Guide to the Safe Handling of 4-(Azetidin-3-ylmethoxy)benzonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-(Azetidin-3-ylmethoxy)benzonitrile. As a novel compound often used in medicinal chemistry and drug discovery, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring personnel safety and experimental integrity. This guide synthesizes data from structurally related compounds to establish a reliable safety framework.

Compound Identification and Physicochemical Profile

4-(Azetidin-3-ylmethoxy)benzonitrile is a bifunctional molecule incorporating a substituted azetidine ring and a benzonitrile moiety. While comprehensive experimental data for this specific molecule is not widely published, its properties can be estimated from its structure and data available for its constituent functional groups. The azetidine group imparts properties of a cyclic secondary amine, while the benzonitrile group contributes the characteristics of an aromatic nitrile.

| Property | Value / Information | Source / Rationale |

| IUPAC Name | 4-((azetidin-3-yl)methoxy)benzonitrile | - |

| Molecular Formula | C₁₁H₁₂N₂O | - |

| Molecular Weight | 188.23 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar structures like 4-(Azetidin-3-yl)benzonitrile hydrochloride which is a solid. |

| Solubility | Low solubility in water; soluble in organic solvents | Benzonitrile has low water solubility (10 g/L)[1]. The azetidine moiety may slightly increase aqueous solubility. |

| Boiling Point | > 191 °C (Benzonitrile) | The addition of the azetidin-methoxy group will significantly increase the boiling point compared to benzonitrile.[1] |

| Stability | Stable under normal laboratory conditions. | Benzonitrile is generally stable[2]. Avoid strong acids, bases, and oxidizing agents.[1][2] |

Hazard Identification and Toxicological Assessment

2.1. Azetidine Moiety Hazards: The azetidine ring is a four-membered heterocyclic amine. Amines, as a class, can be corrosive and may cause severe skin burns and eye damage upon direct contact[3]. Inhalation of amine vapors or aerosols can lead to respiratory tract irritation, chemical pneumonitis, and pulmonary edema[3]. While many azetidine derivatives are explored for therapeutic uses with acceptable toxicological profiles[4][5], the parent heterocycle and its simple derivatives should be handled as potentially corrosive and irritating.

2.2. Benzonitrile Moiety Hazards: The benzonitrile group presents more defined hazards. Organic nitriles can decompose in vivo or upon heating to release highly toxic hydrogen cyanide (HCN) and nitrogen oxides[1][2]. Benzonitrile itself is classified as harmful if swallowed or in contact with skin[6][7].

2.3. Composite Hazard Profile: Based on this analysis, 4-(Azetidin-3-ylmethoxy)benzonitrile should be treated as a hazardous substance with the following potential risks:

| Hazard Classification (Inferred) | Description | Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. May metabolize to release cyanide. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |

| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[8] |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. The amine moiety may contribute to corrosive properties. | P264: Wash skin thoroughly after handling. |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).

3.1. Engineering Controls: All handling of 4-(Azetidin-3-ylmethoxy)benzonitrile, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors[2]. The fume hood ensures that airborne concentrations are kept below any potential exposure limits.

3.2. Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal and ocular exposure.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered[2]. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles[6]. Standard safety glasses do not provide adequate protection.

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Not typically required when work is performed within a functional chemical fume hood. If engineering controls fail or for emergency response, a respirator with organic vapor cartridges is necessary[2].

Protocol: Donning and Doffing PPE The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes risk during routine laboratory operations.

4.1. Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment (spatulas, glassware, solvents).

-

Weighing: Weigh the solid compound on weighing paper or in a tared container directly inside the fume hood to contain any dust.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If transferring to a solution, add the solid slowly to the solvent with stirring to prevent splashing.

-

Housekeeping: Clean any minor spills within the fume hood immediately using an appropriate absorbent material. Decontaminate the work surface after the procedure is complete.

-

Post-Handling: Tightly close the container. Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[2].

4.2. Storage Requirements: Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[2].

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination[6]. Ensure the container is clearly and accurately labeled.

-

Incompatibilities: Store separately from strong acids, strong bases, and oxidizing agents to prevent potentially vigorous or hazardous reactions[1][2].

Emergency Procedures

Preparedness is key to effectively managing accidents.

5.1. First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[8].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][8].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8].

5.2. Spill Response: The response to a spill depends on its size and location.

5.3. Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6].

-

Hazards from Combustion: Upon heating to decomposition, the compound may emit highly toxic fumes of hydrogen cyanide and nitrogen oxides[1][2].

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products[6].

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Generation: Dispose of surplus and non-recyclable solutions to a licensed disposal company[6]. Do not dispose of down the drain.

-

Contaminated Packaging: Dispose of contaminated containers as unused product. Do not reuse empty containers[6].

References

- Vertex AI Search. (n.d.). BENZONITRILE.

- Sigma-Aldrich. (n.d.). 4-(Azetidin-3-yl)benzonitrile hydrochloride.

- Pavan, F. R., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.

- ACS Publications. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.

- Guidechem. (n.d.). 4-(Azetidin-1-ylmethyl)benzonitrile 1851533-63-5.

- PubChem. (n.d.). 4-(azetidin-3-yloxy)benzonitrile hydrochloride.

- MilliporeSigma. (2026). SAFETY DATA SHEET - benzonitrile.

- CDH Fine Chemical. (n.d.). Benzonitrile MATERIAL SAFETY DATA SHEET.

- ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.

- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.

- ChemicalBook. (2026). Benzonitrile | 100-47-0.

- Span Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methoxybenzonitrile.

Sources

- 1. Benzonitrile | 100-47-0 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. spanlab.in [spanlab.in]

- 8. fishersci.com [fishersci.com]

Literature Review of Benzonitrile Derivatives Containing Azetidine Rings: A Technical Guide

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery and photochemistry, I frequently encounter the challenge of optimizing compounds that suffer from poor metabolic stability or suboptimal pharmacokinetic profiles due to excessive lipophilicity and planarity. The incorporation of the azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a privileged strategy to "escape flatland."

When conjugated with a benzonitrile moiety, the resulting azetidinyl benzonitrile scaffold presents a unique physicochemical profile. The benzonitrile group acts as a strong, linear, electron-withdrawing group (EWG) and a robust hydrogen-bond acceptor. Simultaneously, the azetidine ring restricts the rotational degrees of freedom, modulates the basicity (

Photophysical Applications: The P4C Model

The molecule 4-(1-azetidinyl)benzonitrile (P4C) serves as a foundational model for studying photoinduced electronic transitions. Upon photoexcitation in polar solvents, P4C undergoes a structural and electronic conversion from an initially prepared Locally Excited (LE) state to a highly polar Charge Transfer (CT) state[3].

The Causality of Ring Size on ICT Dynamics

Why use azetidine (P4C) instead of pyrrolidine (P5C) or piperidine (P6C) for these studies? The rigid, highly strained four-membered ring of azetidine imposes a significant energy barrier to the twisting motion required to achieve the orthogonal CT state. Consequently, P4C exhibits a much lower driving force (

Caption: Photophysical pathway of P4C illustrating the transition from Locally Excited to Charge Transfer state.

Quantitative Photophysical Parameters

Table 1: Comparative Photophysical Properties of Aminobenzonitriles [3]

| Compound | Ring Size | LE Emission Peak (nm) | CT Emission Peak (nm) | ICT Driving Force (-ΔrG) |

| ABN | None (NH₂) | ~340 | None | N/A |

| P4C | 4 (Azetidine) | ~350 | ~420 | Low |

| P5C | 5 (Pyrrolidine) | ~350 | ~460 | Medium |

| P6C | 6 (Piperidine) | ~350 | ~480 | High |

Medicinal Chemistry: Targeting the NNIBP

In antiviral drug discovery, azetidinyl benzonitriles have demonstrated exceptional utility. A prime example is the optimization of diarylpyrimidine (DAPY) derivatives as HIV-1 NNRTIs. Resistance to first-generation NNRTIs necessitates molecules that can flexibly adapt to mutated binding pockets while maintaining tight hydrophobic interactions.

Researchers have successfully utilized an azetidine linker connected to a benzonitrile moiety to target "Tolerant Region I" of the NNRTI binding pocket (NNIBP)[2].

Structural Causality in Drug Design

The azetidine linker provides a precise spatial vector that directs the benzonitrile group deep into a hydrophobic sub-pocket formed by residues Tyr181, Tyr188, and Trp229. The linear cyano group engages in strong

Caption: Key pharmacophore interactions of the azetidinyl benzonitrile moiety within the HIV-1 NNIBP.

Table 2: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives [2]

| Compound | Linker | EC₅₀ (nM) WT HIV-1 | CC₅₀ (μM) | Selectivity Index (SI) |

| ETV (Control) | N/A | 5.10 | >40 | >7,800 |

| 8e1 | Azetidine | 8.95 | >125 | >13,900 |

| 8e5 | Azetidine | 2.21 | >125 | >56,500 |

| 13c2 | Piperidine | 1.10 | >125 | >113,000 |

Advanced Synthetic Methodologies: Radical Strain-Release (RSR)

Historically, synthesizing densely functionalized azetidines relied on harsh nucleophilic substitutions (

By leveraging the immense ring strain (~65 kcal/mol) of azabicyclo[1.1.0]butanes (ABBs), chemists can achieve single-step difunctionalization. Interestingly, this cutting-edge method frequently employs a heavily substituted benzonitrile derivative—5TCzBN (2,3,4,5,6-penta-(9H-carbazol-9-yl)benzonitrile)—as the organic photosensitizer to drive the energy-transfer process[4].

Caption: Radical strain-release (RSR) mechanism for azetidine synthesis utilizing a 5TCzBN photosensitizer.

Experimental Protocol: Self-Validating RSR Synthesis of Azetidines

To ensure absolute reproducibility and scientific integrity, the following protocol details the RSR synthesis of a functionalized azetidine. This protocol is designed as a self-validating system, incorporating critical control steps to verify the mechanistic pathway.

Objective: Photocatalytic synthesis of a densely functionalized azetidine via ABB strain release.

Materials:

-

Azabicyclo[1.1.0]butane (ABB) precursor (0.1 mmol)

-

Sulfonyl imine precursor (0.05 mmol)

-

Photosensitizer: 5TCzBN (0.25 mol%)

-

Solvent: Trifluorotoluene (

) -

Light Source: 50 W Kessil lamp (Blue LED, ~450 nm)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with the sulfonyl imine (0.05 mmol) and the 5TCzBN photosensitizer (0.25 mol%).

-

Causality: The highly conjugated benzonitrile core of 5TCzBN provides an optimal triplet energy state for energy transfer without degrading under prolonged irradiation.

-

-

Solvent Addition: Add 2.0 mL of rigorously degassed

.-

Causality:

is selected because its high polarizability stabilizes transient radical intermediates while maintaining excellent solubility for the organic photocatalyst.

-

-

Reagent Injection: Inject the ABB precursor (0.1 mmol) into the mixture.

-

Causality: A 2:1 stoichiometric excess of ABB is utilized to kinetically favor the interception of the highly reactive sulfonyl radical, preventing unwanted homocoupling or off-target quenching.

-

-

Irradiation & Self-Validation: Seal the tube, remove it from the glovebox, and irradiate with the 50 W Kessil lamp at 40 °C for 12 hours.

-

Validation Control: Simultaneously set up an identical reaction vessel wrapped completely in aluminum foil (Dark Control). The complete absence of product in the dark control validates that the reaction is strictly photochemically driven and not a background thermal process.

-

-

Workup & Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target azetidine.

-

Analytical Confirmation: Confirm the structural conversion via

NMR. The defining metric of success is the disappearance of the highly shielded ABB bridgehead protons (

References

-

Radical strain-release photocatalysis for the synthesis of azetidines ResearchGate / ChemRxiv (2024)[Link]

-

Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles The Journal of Physical Chemistry B - ACS Publications (2005)[Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries National Center for Biotechnology Information (PMC)[Link]

-

Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties National Center for Biotechnology Information (PMC) / J. Med. Chem. (2019)[Link]

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

4-(Azetidin-3-ylmethoxy)benzonitrile: A Critical Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 4-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954224-39-6) has emerged as a highly versatile, conformationally restricted scaffold[1]. It is predominantly utilized in the synthesis of selective voltage-gated sodium channel (Nav1.7) inhibitors, which are critical targets for the treatment of chronic pain disorders[2].

This whitepaper provides a comprehensive technical breakdown of its structural identity, physicochemical properties, mechanistic role in drug discovery, and a self-validating synthetic protocol.

Chemical Identity & Structural Analysis

The molecule comprises three distinct functional motifs, each deliberately chosen to optimize drug-target interactions:

-

Benzonitrile Core: Acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. It provides a stable metabolic profile and frequently engages in

-stacking or dipole-dipole interactions within target binding pockets. -

Ether Linkage (-O-CH₂-): Introduces a necessary degree of rotational flexibility, allowing the molecule to adopt optimal conformations when navigating narrow binding clefts.

-

Azetidine Ring: A 4-membered nitrogen heterocycle that serves as a rigid bioisostere for larger rings like piperidine or morpholine. The incorporation of azetidine lowers the overall lipophilicity (LogP) and increases the fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility and reduced off-target toxicity[3].

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol [4] |

| Exact Mass | 188.09496 Da |

| SMILES String | N#Cc1ccc(OCC2CNC2)cc1 |

| Standard InChI | InChI=1S/C11H12N2O/c12-5-10-1-3-11(4-2-10)14-8-9-6-13-7-9/h1-4,9,13H,6-8H2 |

| InChIKey | Derived via SHA-256 hash of the Standard InChI string. |

| Topological Polar Surface Area (TPSA) | ~45.0 Ų (Optimal for peripheral targeting) |

| Estimated LogP | ~1.2 - 1.5 |

Role in Drug Discovery: The Nav1.7 Connection

The voltage-gated sodium channel Nav1.7 is preferentially expressed in the peripheral nervous system (PNS), specifically in dorsal root ganglion (DRG) nociceptors. Genetic validation has shown that mutations in Nav1.7 lead to congenital insensitivity to pain (CIP), making it a premier target for non-opioid analgesics[5].

However, achieving selectivity over the cardiac isoform (Nav1.5) is a major hurdle. 4-(Azetidin-3-ylmethoxy)benzonitrile is frequently employed as an intermediate to synthesize aryl carboxamide derivatives[2]. The azetidine nitrogen serves as a critical basic center that can be functionalized (e.g., via sulfonylation or amidation) to interact with the extracellular Voltage-Sensing Domain 4 (VSD4) of Nav1.7, trapping the channel in a resting state[5].

Figure 1: Nav1.7 signaling pathway and targeted inhibition via azetidine-based scaffolds.

Synthetic Methodology & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol details a self-validating Williamson ether synthesis followed by acidic deprotection.

Causality of Experimental Choices

-

Sodium Hydride (NaH): Chosen as the base because it irreversibly deprotonates the primary alcohol of the azetidine precursor, driving the equilibrium forward via the evolution of hydrogen gas.

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group prevents the secondary amine of the azetidine ring from undergoing competitive N-arylation (SNAr) with the fluorobenzonitrile.

-

Trifluoroacetic Acid (TFA): Provides a mild, highly efficient cleavage of the Boc group without hydrolyzing the sensitive nitrile group.

Step-by-Step Protocol

Step 1: Etherification (SNAr)

-

Charge a dry, argon-purged flask with N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and anhydrous DMF (0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Evolution of H₂ gas. Stir for 30 minutes until bubbling ceases.

-

Add 4-fluorobenzonitrile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

In-Process Control (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). Disappearance of the fluorobenzonitrile indicates completion.

-

Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

-

Add TFA (10 eq) dropwise at room temperature. Stir for 2 hours.

-

IPC: Analyze via LC-MS. Look for the disappearance of the Boc-adduct and the appearance of the desired product mass (

). -

Concentrate the reaction mixture under reduced pressure to remove excess TFA.

-

Redissolve in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8 (Free base formation).

-

Dry the organic layer, concentrate, and purify via flash chromatography (DCM/MeOH 95:5 with 1% Et₃N) to yield pure 4-(Azetidin-3-ylmethoxy)benzonitrile.

Figure 2: Step-by-step synthetic workflow for 4-(Azetidin-3-ylmethoxy)benzonitrile.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized batch, the following analytical parameters must be met:

-

LC-MS (ESI+):

calculated for C₁₁H₁₃N₂O⁺ -

¹H NMR (400 MHz, CDCl₃): Must show a distinct AA'BB' system for the para-substituted aromatic ring (~7.60 ppm and ~6.95 ppm, 2H each), a doublet for the ether -CH₂- (~4.10 ppm, 2H), a multiplet for the azetidine -CH- (~3.10 ppm, 1H), and multiplets for the azetidine -CH₂- groups (~3.70 and ~3.50 ppm, 4H).

References

- Amgen Inc. (2011).Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. (Patent No. WO2011103196A1). World Intellectual Property Organization.

-

Zhang, Y., et al. (2019). Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. National Center for Biotechnology Information (PMC). Retrieved from: [Link]

-

Ahuja, S., et al. (2015). Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science. Retrieved from:[Link]

Sources

- 1. 4-(Azetidin-3-ylmethoxy)-benzonitrile | 954224-39-6 [chemicalbook.com]

- 2. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]

- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Azetidin-3-ylmethoxy)-benzonitrile | 954224-39-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Protocols for N-functionalization of 4-(Azetidin-3-ylmethoxy)benzonitrile

Executive Summary

This technical guide details the N-functionalization of 4-(Azetidin-3-ylmethoxy)benzonitrile , a high-value pharmacophore often utilized in S1P1 receptor modulator discovery and CNS-targeted library generation. The azetidine ring offers unique physicochemical properties—low lipophilicity (LogD) and high metabolic stability compared to larger heterocycles—but presents significant synthetic challenges due to inherent ring strain (~25 kcal/mol).

This document provides three validated protocols: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Amide Coupling . Each protocol is engineered to maximize yield while preserving the integrity of the strained azetidine ring and the hydrolytically sensitive nitrile group.

Strategic Analysis & Molecule Profile

Target Molecule: 4-(Azetidin-3-ylmethoxy)benzonitrile (Free base or HCl salt) Core Reactivity: Secondary amine (Azetidine N-H). Critical Constraints:

-

Ring Strain: The 4-membered ring is susceptible to acid-catalyzed ring-opening polymerization (ROP) or hydrolysis.

-

Nitrile Sensitivity: Strong acidic hydrolysis or non-selective reduction must be avoided to preserve the cyano motif.

-

Basicity: The pKa of the azetidine nitrogen (~11.[1]3) necessitates efficient base scavenging during acylation to prevent salt formation that stalls reactivity.

Decision Matrix: Functionalization Pathways

Figure 1: Strategic workflow for selecting the appropriate N-functionalization pathway based on the desired pharmacophore.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl chains or benzylic groups. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Critical Control: Use of Sodium Triacetoxyborohydride (STAB) avoids the need for harsh acidic catalysts often required with NaCNBH3, protecting the azetidine ring.

Reagents & Materials

-

Substrate: 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.2 equiv)[2]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (0.1 equiv - Optional, use only if imine formation is sluggish)

Step-by-Step Methodology

-

Imine Formation: In a dry vial, dissolve the azetidine substrate in DCE (0.1 M concentration). Add the aldehyde/ketone.

-

Equilibration: Stir at Room Temperature (RT) for 30 minutes.

-

Note: If the azetidine is an HCl salt, add 1.0 equiv of DIPEA to liberate the free base before adding the aldehyde.

-

-

Reduction: Add STAB in one portion. The reaction may evolve gas slightly.

-

Monitoring: Stir at RT for 2–16 hours. Monitor via LC-MS for the disappearance of the secondary amine (M+H).

-

Quench: Quench with saturated aqueous NaHCO3. Do not use strong acid.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Why this works: STAB is mild and selective for iminiums over carbonyls, preventing over-reduction. DCE promotes imine formation without requiring water removal (Dean-Stark).

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Coupling with aryl/heteroaryl halides to form N-aryl azetidines. Challenge: Azetidines can undergo β-hydride elimination or ring opening at high temperatures. Solution: Use of RuPhos or Xantphos ligands allows for coupling at lower temperatures (60–80°C) compared to standard conditions.

Reagents & Materials

-

Substrate: 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.1 equiv) > Aryl Chloride (Aryl Iodides are generally avoided due to catalyst inhibition).

-

Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

-

Ligand: RuPhos (4 mol%) (Preferred for secondary amines).

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

-

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen.

-

Pre-complexation: Add Pd source, Ligand, and Solvent. Stir for 5 minutes to form the active catalytic species (L-Pd-0).

-

Substrate Addition: Add the Azetidine, Aryl Bromide, and Base.

-

Reaction: Heat to 80°C.

-

Warning: Do not exceed 100°C. Thermal degradation of the azetidine ether linkage or nitrile hydrolysis may occur.

-

-

Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.

-

Purification: Concentrate and purify via flash chromatography.

Data Summary: Ligand Efficiency

| Ligand | Temp (°C) | Yield (%) | Notes |

| RuPhos | 80 | 88-95% | Best for bulky/electron-rich aryl halides. |

| Xantphos | 100 | 75-85% | Good general purpose; requires higher temp. |

| BINAP | 110 | <50% | Temperature too high; ring degradation observed. |

Protocol C: Amide Coupling (N-Acylation)

Objective: Synthesis of amides. Critical Warning: Avoid Acid Chlorides. The generation of HCl during acid chloride coupling can trigger rapid ring opening of the azetidine. Use activated esters (HATU/EDC) instead.

Reagents & Materials

-

Substrate: 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv)

-

Carboxylic Acid: 1.1 equiv

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv) (Essential to maintain basic pH).

-

Solvent: DMF or DCM.

Step-by-Step Methodology

-

Activation: Dissolve Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes.

-

Addition: Add the Azetidine substrate and the remaining 2.0 equiv of DIPEA.

-

Scientific Rationale: The excess base ensures the azetidine remains deprotonated (nucleophilic) and neutralizes the acidic byproducts of HATU, preventing ring strain activation.

-

-

Reaction: Stir at RT for 1–4 hours.

-

Workup: Dilute with EtOAc. Wash with saturated NH4Cl (mildly acidic) rather than 1M HCl to avoid ring opening during workup. Wash with NaHCO3 and Brine.

Troubleshooting: Azetidine Ring Preservation

The most common failure mode is Acid-Catalyzed Ring Opening . The azetidine nitrogen, if protonated in the presence of a nucleophile (even water or chloride), facilitates nucleophilic attack at the α-carbon, relieving ring strain but destroying the molecule.

Figure 2: Mechanism of acid-catalyzed decomposition. Avoid conditions that lead to the "Protonated Azetidinium Ion" in the presence of nucleophiles.

Safety & Stability Checklist:

References

-

BenchChem. "Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine." BenchChem Technical Library. Link

-

Gaunt, M. J., et al. "Selective Reductive Elimination at Alkyl Pd(IV) via Dissociative Ligand Ionization Enables Catalytic C(sp3)–H Amination to Azetidines." University of Cambridge / RSC. Link

-

Organic Chemistry Portal. "Synthesis of Azetidines and Recent Literature." Organic Chemistry Portal. Link

-

Pfizer/NIH. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PubMed Central / ACS Med. Chem. Lett.Link

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Chemical Insights. Link

Sources

Application Note & Protocol Guide: Hydrolysis of 4-(Azetidin-3-ylmethoxy)benzonitrile

Introduction: The Synthetic Challenge and Strategic Importance

The compound 4-(Azetidin-3-ylmethoxy)benzoic acid is a valuable building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure, conferred by the strained azetidine ring, provides a unique scaffold for exploring chemical space in drug discovery programs. Azetidines are increasingly incorporated into clinical candidates to enhance properties such as metabolic stability, solubility, and ligand-receptor interactions.[1]

The synthesis of this key intermediate, however, presents a common yet critical challenge: the selective hydrolysis of a nitrile group to a carboxylic acid without compromising the integrity of the chemically sensitive azetidine ring. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic attack and ring-opening, particularly under the harsh acidic or basic conditions typically required for nitrile hydrolysis.[2]

This document provides a comprehensive guide to navigating this transformation. It details the underlying chemical principles, offers robust, field-proven protocols, and provides troubleshooting insights for the successful synthesis of 4-(Azetidin-3-ylmethoxy)benzoic acid from its corresponding benzonitrile precursor. The primary focus is on a strategy that prioritizes the stability of the azetidine moiety through the use of a protecting group, ensuring high yield and purity of the final product.

Mechanistic Foundations of Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a two-stage process, proceeding through an amide intermediate (R-CONH₂).[3] This transformation can be catalyzed by either acid or base, with distinct mechanisms that influence reaction conditions and potential side reactions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][5] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to the formation of an amide, which is subsequently hydrolyzed under the same acidic conditions to the carboxylic acid and an ammonium ion.[3][6][7]

Diagram 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4][8] The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[9] The amide is then further hydrolyzed by hydroxide to yield a carboxylate salt and ammonia.[8][10] A final acidification step is required to obtain the neutral carboxylic acid.[11]

Diagram 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Core Challenge: Preserving the Azetidine Ring

The primary obstacle in this synthesis is the stability of the azetidine ring.

-

Under Acidic Conditions: The azetidine nitrogen is basic and will be protonated by strong acids. This protonation enhances ring strain and makes the ring's carbon atoms highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to irreversible ring-opening.[1][12]

-

Under Basic Conditions: While generally more stable than under acidic conditions, the azetidine ring is still vulnerable. High concentrations of strong nucleophiles (like OH⁻) and elevated temperatures can promote ring cleavage.[2]

The Strategic Solution: N-Protection To mitigate these risks, the most reliable strategy is to temporarily protect the azetidine nitrogen. The ideal protecting group must be:

-

Stable under the chosen hydrolysis conditions.

-

Removable under conditions that do not degrade the final product.

The tert-butoxycarbonyl (Boc) group is an excellent choice. It is highly stable to the basic conditions required for nitrile hydrolysis but can be cleanly removed with strong acid (e.g., TFA or HCl) at the end of the synthesis.[2][13]

Diagram 3: Recommended workflow for the synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

Protocol A: N-Boc Protection of 4-(Azetidin-3-ylmethoxy)benzonitrile

Objective: To protect the azetidine nitrogen to prevent ring-opening during subsequent hydrolysis.

Materials:

-

4-(Azetidin-3-ylmethoxy)benzonitrile hydrochloride (or free base)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(Azetidin-3-ylmethoxy)benzonitrile (1.0 eq) in DCM (approx. 10 mL per gram of substrate).

-

If starting from the hydrochloride salt, add triethylamine (2.2 eq). If starting from the free base, add sodium bicarbonate (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected nitrile.

-

The product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol B: Base-Catalyzed Hydrolysis of N-Boc Protected Nitrile

Objective: To hydrolyze the nitrile group to a carboxylic acid while the Boc group protects the azetidine.

Materials:

-

N-Boc-4-(Azetidin-3-ylmethoxy)benzonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Hydrochloric acid (HCl), 1 M and 6 M solutions

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the N-Boc protected nitrile (1.0 eq).

-

Add a 1:1 mixture of MeOH (or EtOH) and 10% aqueous NaOH solution (approx. 20 mL total per gram of substrate).[14] Use a sufficient amount of NaOH (5-10 eq) to ensure complete hydrolysis.

-

Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours.[7] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the carboxylate product. Ammonia gas may be evolved.[15]

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol co-solvent.

-

Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~3-4 with cold 1 M HCl. The intermediate, N-Boc-4-(Azetidin-3-ylmethoxy)benzoic acid, may precipitate.

-

Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected carboxylic acid. This intermediate can be isolated or used directly in the next step.

Protocol C: N-Boc Deprotection

Objective: To remove the Boc protecting group to yield the final product.

Materials:

-

Crude N-Boc-4-(Azetidin-3-ylmethoxy)benzoic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the crude N-Boc protected carboxylic acid in DCM (10 mL per gram).

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq, often used in a 1:1 or 1:4 v/v ratio with DCM).

-

Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor by LC-MS for the removal of the Boc group.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The crude product is often obtained as a TFA salt. To obtain the free base or zwitterion, dissolve the residue in a minimal amount of water and adjust the pH to ~7 with a mild base, or triturate with diethyl ether to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Azetidin-3-ylmethoxy)benzoic acid.

Method Comparison and Data Summary

| Parameter | Acid Hydrolysis (Direct) | Base Hydrolysis (Direct) | Recommended: Base Hydrolysis (Protected) |

| Azetidine Stability | Very High Risk of ring-opening due to N-protonation.[1][12] | Moderate Risk of ring-opening at high temp/conc. | High Stability. N-Boc group prevents protonation and side reactions.[2] |

| Number of Steps | 1 | 1 | 3 (Protect, Hydrolyze, Deprotect) |

| Typical Reagents | H₂SO₄ or conc. HCl, H₂O | NaOH or KOH, H₂O | Boc₂O; NaOH; TFA or HCl |

| Workup Complexity | Difficult isolation from strong acid. | Requires acidification to isolate product. | Multi-step but clean transformations. |

| Expected Yield | Low to none due to degradation. | Variable, risk of side products. | High (typically >70% over 3 steps). |

| Product Purity | Low, mixture of byproducts. | Moderate, potential impurities. | High , purification is straightforward. |

| Recommendation | Not Recommended | Use with extreme caution | Strongly Recommended |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Hydrolysis (Protocol B) | Insufficient reaction time or temperature. Insufficient amount of base. | Increase reflux time and monitor by LC-MS. Add additional equivalents of NaOH/KOH. |

| Low Yield after Deprotection (Protocol C) | Incomplete deprotection. Product loss during workup/purification. | Increase reaction time with TFA or use neat TFA. Optimize pH adjustment and extraction solvent. Consider precipitation/trituration instead of extraction if product is highly polar. |

| Presence of Ring-Opened Byproducts | Hydrolysis conditions too harsh (high temp). Incomplete N-protection. | Reduce reflux temperature and extend reaction time. Ensure complete conversion during the N-Boc protection step before proceeding. |